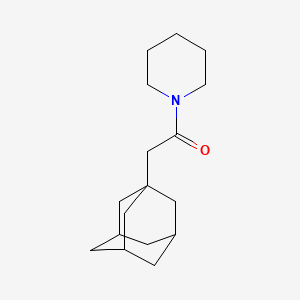

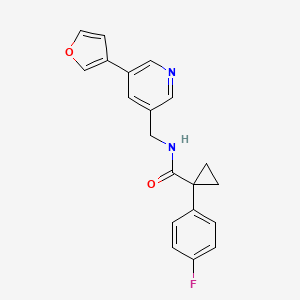

![molecular formula C20H17ClF2N4OS B2505217 盐酸N-(3-(1H-咪唑-1-基)丙基)-3-氟-N-(6-氟苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1216436-22-4](/img/structure/B2505217.png)

盐酸N-(3-(1H-咪唑-1-基)丙基)-3-氟-N-(6-氟苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The imidazole ring, a common structure in many biologically active molecules, is present in this compound, suggesting it may interact with biological systems in a significant way. The presence of fluorine atoms could indicate enhanced binding affinity or metabolic stability, as fluorine is often introduced into pharmaceuticals to improve their pharmacokinetic properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a key feature for biological activity . Additionally, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, which suggests that the thiazole and benzamide components of the compound may contribute to its physical properties and potential supramolecular interactions .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized, revealing that different substituents on the benzamide ring can lead to various modes of supramolecular aggregation . This implies that the specific substituents in "N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" may also dictate its molecular conformation and how it aggregates in solid form.

Chemical Reactions Analysis

The compound's imidazole and benzamide moieties suggest that it could participate in a range of chemical reactions. For example, benzamide derivatives can be synthesized through reactions involving acyl chlorination, cyclization, and coupling with amines, as demonstrated in the synthesis of anticancer agents . These reactions are likely relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the fluorine atoms could affect its lipophilicity and electronic properties, while the imidazole and thiazole rings could impact its hydrogen bonding capacity and acidity/basicity. The synthesis of similar compounds has shown that the reaction conditions can significantly affect the yield and purity of the final product, which is important for the compound's practical applications .

科学研究应用

荧光传感器和金属离子检测

苯并咪唑和苯并噻唑衍生物,例如 Suman 等人 (2019) 研究的那些,已显示出作为检测 Al³⁺ 和 Zn²⁺ 等金属离子的荧光传感器的潜力。这些化合物表现出大的斯托克斯位移,并且对这些离子具有良好的灵敏度和选择性,表明它们在分析化学和环境监测中的实用性 (Suman, Bubbly, Gudennavar, & Gayathri, 2019)。

抗菌活性

抗菌素耐药性是一个全球性的健康问题。由苯并噻唑衍生物合成的化合物已被评估其抗菌活性。例如,Anuse 等人 (2019) 合成并评估了一系列苯并噻唑衍生物的分子对接性质和抗菌活性,突出了此类化合物在开发新型抗菌剂中的潜力 (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019)。

心脏电生理活性

对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究探索了它们的电生理活性,表明在开发治疗心律失常的药物中具有潜在应用。Morgan 等人 (1990) 描述了此类化合物的合成和活性,表明它们的效力与已知的选择性 III 类药物相当 (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990)。

抗病毒活性

Golankiewicz 等人 (1995) 合成了咪唑并 [1,5-a]-1,3,5-三嗪衍生物,并检查了它们对正黏液病毒和副黏液病毒的作用。某些衍生物对特定病毒表现出选择性生物活性,表明类似结构在抗病毒药物开发中的潜在用途 (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995)。

驱虫活性

Kumar 和 Sahoo (2014) 研究了新型合成的 1,2,4-三唑部分与苯并咪唑环结合的驱虫活性,表明该化合物对后肛吸虫具有良好的活性。这表明在开发新型驱虫药物中具有潜在应用 (Kumar & Sahoo, 2014)。

未来方向

属性

IUPAC Name |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4OS.ClH/c21-15-4-1-3-14(11-15)19(27)26(9-2-8-25-10-7-23-13-25)20-24-17-6-5-16(22)12-18(17)28-20;/h1,3-7,10-13H,2,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESYORBGSLPPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

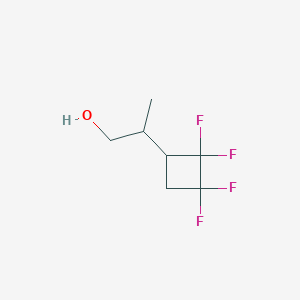

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)